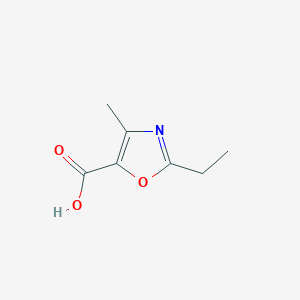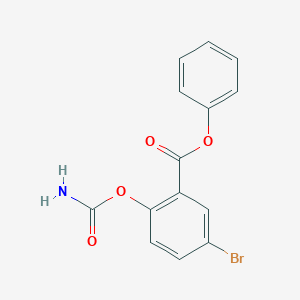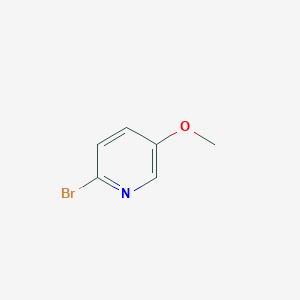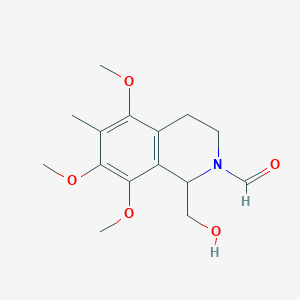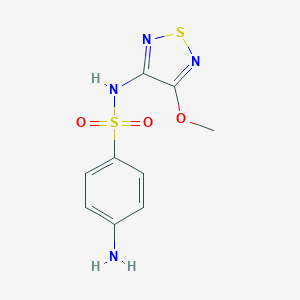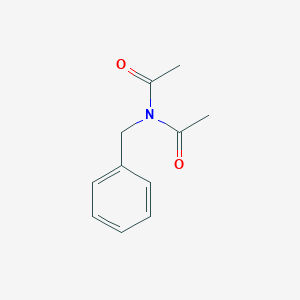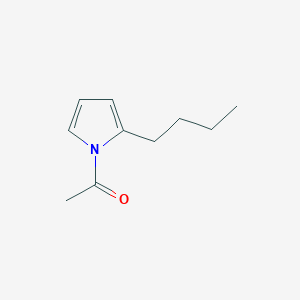
1-(2-Butyl-1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butyl-1H-pyrrol-1-yl)ethanone is a chemical compound that belongs to the class of pyrroles. It is also known as PBE or Pyrrolidine Butyl Ethyl Ketone. PBE has been studied for its potential applications in various fields including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of PBE is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as GABA and glutamate. PBE has been shown to increase the release of GABA and decrease the release of glutamate, which can result in anticonvulsant and analgesic effects.
Biochemische Und Physiologische Effekte
PBE has been shown to have several biochemical and physiological effects. In animal studies, PBE has been shown to reduce seizures and increase pain threshold. It has also been shown to improve memory and learning in animal models of Alzheimer's disease and Parkinson's disease. In insect studies, PBE has been shown to have insecticidal properties and can cause paralysis and death in insects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PBE in lab experiments is its relatively simple synthesis method. PBE can be synthesized from commercially available starting materials and does not require complex equipment. However, one limitation of using PBE is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions related to PBE. In pharmaceuticals, further studies are needed to fully understand the mechanism of action of PBE and its potential applications in the treatment of neurological disorders. In agriculture, further studies are needed to determine the effectiveness of PBE as a pesticide and its potential impact on the environment. In materials science, further studies are needed to explore the use of PBE as a monomer in the synthesis of polymeric materials.
Synthesemethoden
The synthesis of PBE can be achieved by reacting butylamine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces a mixture of PBE and its isomer, 1-(1-Butyl-2-pyrrolidinyl)ethanone. The mixture can be separated by column chromatography to obtain pure PBE.
Wissenschaftliche Forschungsanwendungen
PBE has been studied for its potential applications in various fields. In pharmaceuticals, PBE has been shown to have anticonvulsant and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, PBE has been shown to have insecticidal properties and can be used as a pesticide. In materials science, PBE has been used as a monomer in the synthesis of polymeric materials.
Eigenschaften
CAS-Nummer |
113676-12-3 |
|---|---|
Produktname |
1-(2-Butyl-1H-pyrrol-1-yl)ethanone |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(2-butylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
QYZOAIFEOLFZCD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C(=O)C |
Kanonische SMILES |
CCCCC1=CC=CN1C(=O)C |
Synonyme |
1H-Pyrrole, 1-acetyl-2-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
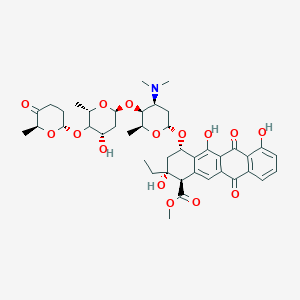
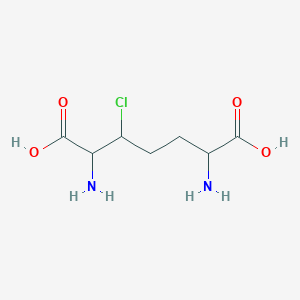
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
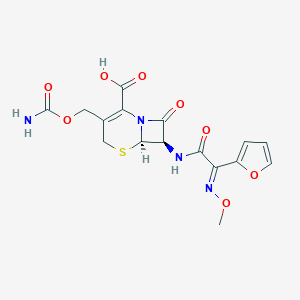
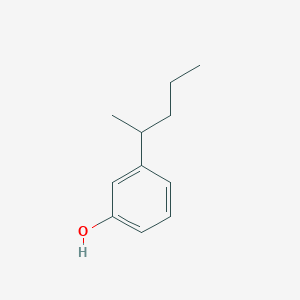
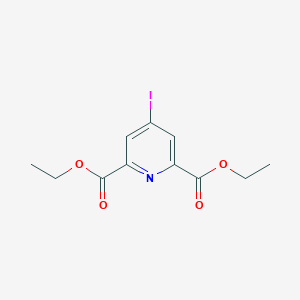
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
